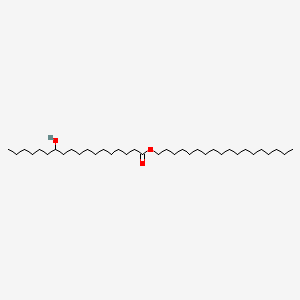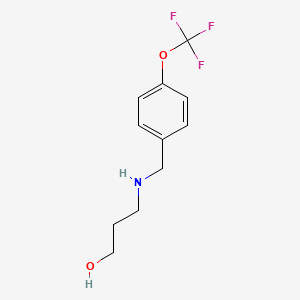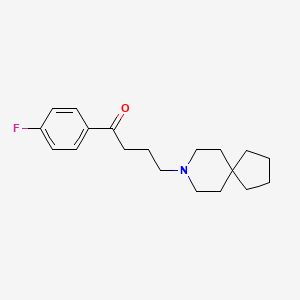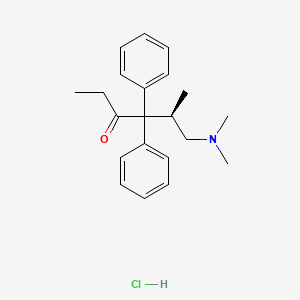![molecular formula C32H52N2O10 B13776294 Acetic acid;2-[3-(2-amino-5-methylphenoxy)-4,4-diethylhexan-3-yl]oxy-4-methylaniline CAS No. 73630-10-1](/img/structure/B13776294.png)
Acetic acid;2-[3-(2-amino-5-methylphenoxy)-4,4-diethylhexan-3-yl]oxy-4-methylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid;2-[3-(2-amino-5-methylphenoxy)-4,4-diethylhexan-3-yl]oxy-4-methylaniline is a complex organic compound with a unique structure that combines aromatic and aliphatic elements
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-[3-(2-amino-5-methylphenoxy)-4,4-diethylhexan-3-yl]oxy-4-methylaniline typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 2-amino-5-methylphenol with 4,4-diethylhexan-3-one under basic conditions to form the intermediate. This intermediate is then reacted with acetic anhydride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process.
化学反应分析
Types of Reactions
Acetic acid;2-[3-(2-amino-5-methylphenoxy)-4,4-diethylhexan-3-yl]oxy-4-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
Acetic acid;2-[3-(2-amino-5-methylphenoxy)-4,4-diethylhexan-3-yl]oxy-4-methylaniline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of polymers and other advanced materials.
作用机制
The mechanism of action of acetic acid;2-[3-(2-amino-5-methylphenoxy)-4,4-diethylhexan-3-yl]oxy-4-methylaniline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
(2-Methylphenoxy)acetic acid: Shares a similar phenoxyacetic acid structure but lacks the complex aliphatic side chain.
4-(3-aryl-1,2,4-oxadiazol-5-ylmethylthio)-2-methylphenoxyacetic acids: Similar in having a phenoxyacetic acid core but with different substituents.
Uniqueness
Acetic acid;2-[3-(2-amino-5-methylphenoxy)-4,4-diethylhexan-3-yl]oxy-4-methylaniline is unique due to its combination of aromatic and aliphatic elements, which imparts specific chemical and biological properties not found in simpler analogs.
属性
CAS 编号 |
73630-10-1 |
|---|---|
分子式 |
C32H52N2O10 |
分子量 |
624.8 g/mol |
IUPAC 名称 |
acetic acid;2-[3-(2-amino-5-methylphenoxy)-4,4-diethylhexan-3-yl]oxy-4-methylaniline |
InChI |
InChI=1S/C24H36N2O2.4C2H4O2/c1-7-23(8-2,9-3)24(10-4,27-21-15-17(5)11-13-19(21)25)28-22-16-18(6)12-14-20(22)26;4*1-2(3)4/h11-16H,7-10,25-26H2,1-6H3;4*1H3,(H,3,4) |
InChI 键 |
LCNFDKOJZHARQZ-UHFFFAOYSA-N |
规范 SMILES |
CCC(CC)(CC)C(CC)(OC1=C(C=CC(=C1)C)N)OC2=C(C=CC(=C2)C)N.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



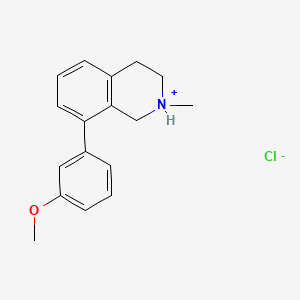

![1,3-Propanediaminium, N-[3-[bis(2-hydroxyethyl)methylammonio]propyl]-N'-[3-(dodecyloxy)-2-hydroxypropyl]-N,N'-bis(2-hydroxyethyl)-N,N'-dimethyl-, tris(methyl sulfate) (salt)](/img/structure/B13776238.png)
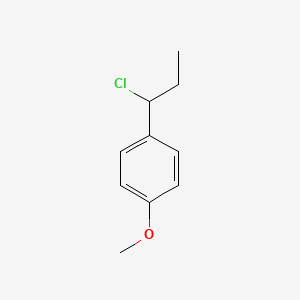
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[(4-hydroxyphenyl)azo]-, dipotassium salt](/img/structure/B13776247.png)
![Dibutylbis[(1-oxodocosyl)oxy]stannane](/img/structure/B13776255.png)
![3-Oxazolidineethanesulfonic acid, 5-[1-methyl-2-(3-methyl-2(3H)-benzoxazolylidene)ethylidene]-4-oxo-2-thioxo-](/img/structure/B13776260.png)

